4'-Aminomethyl-fluorescein

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

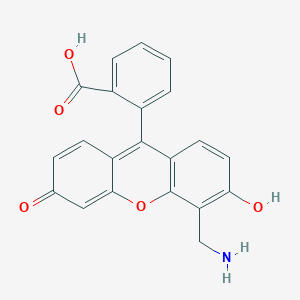

4'-Aminomethyl-fluorescein, also known as this compound, is a useful research compound. Its molecular formula is C21H15NO5 and its molecular weight is 361.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescence Polarization Immunoassays (FPIA)

One of the primary applications of 4'-Aminomethyl-fluorescein is in the development of fluorescence polarization immunoassays. These assays utilize the compound's ability to change fluorescence characteristics upon binding to specific antibodies.

- Cortisol and Estriol Detection : A study synthesized this compound derivatives to create immunoassays for cortisol and estriol. The positioning of the amino group allowed for the creation of rotational isomers, which exhibited different immunoassay characteristics, enhancing the sensitivity and specificity of the assays .

- Imidacloprid Detection : Another application involved conjugating this compound with imidacloprid haptens to develop an FPIA for agricultural and environmental monitoring. This assay demonstrated a detection limit of 1.7 μg/L, showcasing the compound's effectiveness in detecting low concentrations of pesticides .

Biosensing Applications

This compound is also employed in biosensing technologies, where its fluorescence properties are harnessed for detecting various biomolecules.

- Detection of Dopamine : A novel chemodosimeter was developed using fluorescein dye to detect dopamine via fluorescence quenching caused by silver nanoparticles generated in situ. This method demonstrated a linear detection range from 1.0 to 5.0 μM, highlighting the potential for real-time monitoring of neurotransmitters .

- Labeling Biomolecules : The compound can be used for labeling proteins, peptides, and nucleic acids due to its reactive amino group. This facilitates the study of interactions between biomolecules and aids in the visualization of cellular processes .

Fluorescent Probes in Biological Studies

This compound serves as a fluorescent probe in various biological applications.

- Cellular Imaging : The compound has been utilized for imaging cellular components due to its bright fluorescence and stability under physiological conditions. It can be conjugated to antibodies or other targeting molecules for specific localization within cells .

- Protein Interaction Studies : By linking this compound to peptides or proteins, researchers can monitor binding interactions through changes in fluorescence intensity or polarization, providing insights into protein dynamics and functions .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions, allowing for modifications that enhance its properties or tailor it for specific applications.

- Synthesis Techniques : Various methods have been reported for synthesizing this compound, including reduction reactions that convert nitro groups into amino groups, which are crucial for creating reactive derivatives suitable for conjugation with other biomolecules .

- Functionalization : The amino group on this compound can be further modified to create derivatives with enhanced solubility or altered spectral properties, expanding its utility in different experimental setups .

Propiedades

Fórmula molecular |

C21H15NO5 |

|---|---|

Peso molecular |

361.3 g/mol |

Nombre IUPAC |

2-[4-(aminomethyl)-3-hydroxy-6-oxoxanthen-9-yl]benzoic acid |

InChI |

InChI=1S/C21H15NO5/c22-10-16-17(24)8-7-15-19(12-3-1-2-4-13(12)21(25)26)14-6-5-11(23)9-18(14)27-20(15)16/h1-9,24H,10,22H2,(H,25,26) |

Clave InChI |

NPHOIOCQKNVVDB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4CN)O)C(=O)O |

Sinónimos |

4'-aminomethyl-fluorescein |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.